1,4-Bis[difluoro(iodo)methyl]benzene
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Overview
Description
1,4-Bis[difluoro(iodo)methyl]benzene is an organofluorine compound characterized by the presence of two difluoro(iodo)methyl groups attached to a benzene ring at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen exchange reaction, where a precursor compound such as 1,4-diiodobenzene is reacted with a difluoromethylating agent under specific conditions . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production methods for 1,4-Bis[difluoro(iodo)methyl]benzene may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[difluoro(iodo)methyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the difluoro(iodo)methyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the difluoro(iodo)methyl groups are either oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can lead to the formation of different fluorinated compounds .
Scientific Research Applications
1,4-Bis[difluoro(iodo)methyl]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Bis[difluoro(iodo)methyl]benzene involves its interaction with specific molecular targets and pathways. The difluoro(iodo)methyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
1,4-Diiodobenzene: A precursor compound used in the synthesis of 1,4-Bis[difluoro(iodo)methyl]benzene.
1,4-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups attached to the benzene ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical reactivity and properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
180155-75-3 |
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Molecular Formula |
C8H4F4I2 |
Molecular Weight |
429.92 g/mol |
IUPAC Name |
1,4-bis[difluoro(iodo)methyl]benzene |
InChI |
InChI=1S/C8H4F4I2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H |
InChI Key |
SKGSWIPYOXFLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)I)C(F)(F)I |
Origin of Product |
United States |
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